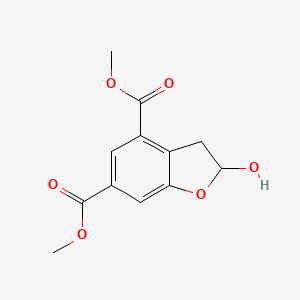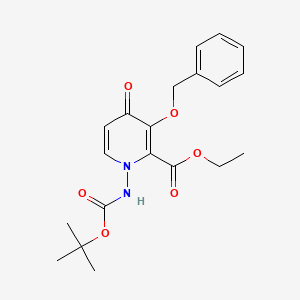
6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
概要
説明
3-カルボキシ-6-ヒドロキシクマリンは、クマリンの誘導体であり、多くの植物に自然に存在する化合物です。クマリンは、その多様な生物学的活性と様々な分野における用途で知られています。特に、3-カルボキシ-6-ヒドロキシクマリンは、クマリン環の3位にカルボキシル基、6位にヒドロキシル基が存在することを特徴としています。 この化合物は、科学研究や産業応用にとって貴重な、独特の化学的性質を示しています .
2. 製法
合成経路と反応条件: 3-カルボキシ-6-ヒドロキシクマリンの合成は、様々な方法によって達成できます。一般的な方法の1つに、クネーフェナーゲルの縮合反応があります。この方法では、サリチルアルデヒドは、ピペリジンなどの塩基の存在下、マロン酸と反応してクマリン環を形成します。 この反応は、通常、エタノールなどの有機溶媒中で、還流条件下で行われます .
工業的生産方法: 3-カルボキシ-6-ヒドロキシクマリンの工業的生産では、多くの場合、同じクネーフェナーゲルの縮合反応が、より大規模で行われます。反応条件は、生成物の収率と純度が高いことを保証するために最適化されています。 連続フロー反応器の使用や、溶媒のリサイクルやエネルギー効率の高いプロセスなどのグリーンケミストリーの原則も、生産をより持続可能にするために検討されています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-6-hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. In this method, salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the coumarin ring. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of 3-Carboxy-6-hydroxycoumarin often involves the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are also explored to make the production more sustainable .
化学反応の分析
反応の種類: 3-カルボキシ-6-ヒドロキシクマリンは、様々な化学反応を起こします。それらには以下が含まれます。
酸化: 6位にあるヒドロキシル基は、酸化されてケトンを形成できます。
還元: カルボキシル基は、アルデヒドまたはアルコールに還元できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が、酸性条件で使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: 3-カルボキシ-6-ケトクマリンの生成。
還元: 3-カルボキシ-6-ヒドロキシクマリンアルコールの生成。
4. 科学研究への応用
3-カルボキシ-6-ヒドロキシクマリンは、科学研究において幅広い用途があります。
化学: 他のクマリン誘導体の合成のための前駆体として使用され、分析化学において蛍光プローブとしても使用されます。
生物学: 酵素活性の研究に用いられ、生物学的アッセイにおいて蛍光マーカーとしても使用されます。
医学: 抗炎症作用、抗酸化作用、抗がん作用などの潜在的な治療効果について研究されています。
科学的研究の応用
3-Carboxy-6-hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and as a component in various industrial processes
作用機序
3-カルボキシ-6-ヒドロキシクマリンの作用機序には、様々な分子標的や経路との相互作用が関係しています。
酵素阻害: シトクロムP450などの酵素を阻害し、代謝経路に影響を与える可能性があります。
抗酸化活性: ヒドロキシル基は、フリーラジカルを捕捉し、酸化ストレスを軽減する能力に貢献しています。
類似化合物:
3-カルボキシ-7-ヒドロキシクマリン: 構造は似ていますが、ヒドロキシル基が7位にあります。
6-ヒドロキシクマリン: 3位にカルボキシル基がありません。
3-カルボキシクマリン: 6位にヒドロキシル基がありません
独自性: 3-カルボキシ-6-ヒドロキシクマリンは、カルボキシル基とヒドロキシル基の特定の位置により、独自の化学的および生物学的特性を付与されるため、ユニークです。 このユニークな構造により、生物系における特定の相互作用が可能になり、様々な研究用途における貴重なツールとなっています .
類似化合物との比較
3-Carboxy-7-hydroxycoumarin: Similar structure but with the hydroxyl group at the seventh position.
6-Hydroxycoumarin: Lacks the carboxyl group at the third position.
3-Carboxycoumarin: Lacks the hydroxyl group at the sixth position
Uniqueness: 3-Carboxy-6-hydroxycoumarin is unique due to the specific positioning of both the carboxyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and makes it a valuable tool in various research applications .
特性
IUPAC Name |
6-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOZBYDRWPSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride](/img/structure/B8089419.png)
![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B8089430.png)



![3-bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8089484.png)




![Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)

![1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)
